N-(3-acetylphenyl)-N'-[3-chloro-4-(difluoromethoxy)phenyl]urea -

N-(3-acetylphenyl)-N'-[3-chloro-4-(difluoromethoxy)phenyl]urea

Catalog Number: EVT-4264733
CAS Number:
Molecular Formula: C16H13ClF2N2O3
Molecular Weight: 354.73 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications
  • Pesticide development: Many diarylurea derivatives exhibit potent insecticidal, herbicidal, and fungicidal activities [, , , , ]. This compound's structural features, including halogenated aromatic rings and a urea linkage, suggest potential as a lead compound for developing new pesticides.
  • Drug discovery: Diarylureas are important pharmacophores in medicinal chemistry, demonstrating activity against various targets, including kinases involved in cancer [, , , , , , , ]. Further exploration of this compound could lead to the identification of novel therapeutic agents.
  • Material science: Diarylureas have been explored for their potential applications in material science, including liquid crystals, polymers, and supramolecular assemblies []. This compound, with its unique substitution pattern, could contribute to the development of novel materials with tailored properties.

Flufenoxuron

  • Compound Description: Flufenoxuron is a potent acylurea insecticide and acaricide. Its chemical name is 1-(2,6-difluorobenzoyl)-3-(2-fluoro-4-(2-chloro-4-trifluoromethylphenoxy)phenyl)urea. []
  • Relevance: Flufenoxuron, similar to N-(3-acetylphenyl)-N'-[3-chloro-4-(difluoromethoxy)phenyl]urea, belongs to the diarylurea class of compounds. Both share a central urea moiety connecting two aromatic rings. They differ in the substituents on these aromatic rings. While flufenoxuron contains a benzoyl group and a complex phenoxy substituent, the target compound features an acetyl and a simpler difluoromethoxyphenyl group. []

Sorafenib

  • Compound Description: Sorafenib is an antitumor agent that acts as a Raf kinase inhibitor. Its chemical name is N-(4-chloro-3-(trifluoromethyl)phenyl)-N'-(4-(2-(N-methylcarbamoyl)-4-pyridyloxy)phenyl)urea. [, , , ]
  • Relevance: Sorafenib shares the diarylurea scaffold with N-(3-acetylphenyl)-N'-[3-chloro-4-(difluoromethoxy)phenyl]urea. Both compounds have a central urea linkage flanked by substituted phenyl rings. The variations lie in the substituents attached to these phenyl rings. Sorafenib possesses a 4-chloro-3-(trifluoromethyl)phenyl group on one side and a more complex 4-(2-(N-methylcarbamoyl)-4-pyridyloxy)phenyl group on the other, unlike the target compound's 3-acetylphenyl and 3-chloro-4-(difluoromethoxy)phenyl groups. [, , , ]
  • Compound Description: Regorafenib, similar to sorafenib, is a multi-kinase inhibitor used as an anticancer agent. []
  • Relevance: Regorafenib, like N-(3-acetylphenyl)-N'-[3-chloro-4-(difluoromethoxy)phenyl]urea and sorafenib, falls under the diarylurea category. The core structure consists of a urea moiety linking two aromatic rings with varying substituents. While regorafenib incorporates a fluorine atom on one of its phenyl rings, a feature absent in the target compound, the presence of the central diarylurea unit establishes their structural relationship. []

N-[3-chloro-4-(β-D-glucosylmethyl)phenyl]urea

  • Compound Description: This compound is a metabolite of the herbicide chlorotoluron. []

MMV665953

  • Compound Description: MMV665953 {1‐(3‐chloro‐4‐fluorophenyl)‐3‐(3,4‐dichlorophenyl)urea} is a compound exhibiting promising anti-staphylococcal and anti-biofilm properties. []
  • Relevance: This compound, along with N-(3-acetylphenyl)-N'-[3-chloro-4-(difluoromethoxy)phenyl]urea, is classified as a diarylurea. Both structures feature a urea group connecting two substituted phenyl rings. Their structural differences arise from the specific substituents on these rings. []

MMV665807

  • Compound Description: MMV665807 {5‐chloro‐2‐hydroxy‐N‐[3‐(trifluoromethyl)phenyl]benzamide} is another compound with notable anti-staphylococcal and anti-biofilm activities. []
  • Relevance: While MMV665807 belongs to the benzamide class and differs significantly from the diarylurea structure of N-(3-acetylphenyl)-N'-[3-chloro-4-(difluoromethoxy)phenyl]urea, both were identified in the same research focusing on novel anti-staphylococcal agents. []

1-(5-chloro-2-{2-[(2R)-4-(4-[18F]fluorobenzyl)-2-methylpiperazin-1-yl]-2-oxoethoxy}phenyl)urea

  • Compound Description: This compound is a potent nonpeptide CCR1 antagonist. []
  • Relevance: This antagonist and N-(3-acetylphenyl)-N'-[3-chloro-4-(difluoromethoxy)phenyl]urea belong to the arylurea class. Both have a phenyl ring directly attached to one end of the urea group. They differ in the substituents on the phenyl ring and the group attached to the other end of the urea moiety. []
  • Compound Description: This compound is an inhibitor of tumor growth, diabetic retinopathy, rheumatoid arthritis, psoriasis, atherosclerosis, Kaposi’s sarcoma, and exudation type age-related macular diseases. []
  • Relevance: Similar to N-(3-acetylphenyl)-N'-[3-chloro-4-(difluoromethoxy)phenyl]urea, this compound also falls under the diarylurea class. Both have a urea group connecting two substituted aromatic rings. Their structural differences stem from the substituents and the type of aromatic ring systems present. []

Properties

Product Name

N-(3-acetylphenyl)-N'-[3-chloro-4-(difluoromethoxy)phenyl]urea

IUPAC Name

1-(3-acetylphenyl)-3-[3-chloro-4-(difluoromethoxy)phenyl]urea

Molecular Formula

C16H13ClF2N2O3

Molecular Weight

354.73 g/mol

InChI

InChI=1S/C16H13ClF2N2O3/c1-9(22)10-3-2-4-11(7-10)20-16(23)21-12-5-6-14(13(17)8-12)24-15(18)19/h2-8,15H,1H3,(H2,20,21,23)

InChI Key

CSJSWMAXGNOFOK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)NC2=CC(=C(C=C2)OC(F)F)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.